molecular formula C11H13BrClNO B2355810 N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine CAS No. 1556504-28-9

N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine

Cat. No.: B2355810
CAS No.: 1556504-28-9
M. Wt: 290.59
InChI Key: QVFDBRTYZDSBRA-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine is a useful research compound. Its molecular formula is C11H13BrClNO and its molecular weight is 290.59. The purity is usually 95%.
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Scientific Research Applications

Catalyst in Aryl Aminations

N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine and similar compounds have been explored as ligands in palladium/ligand-catalyzed aryl aminations. These reactions are significant in organic synthesis, particularly in forming carbon-nitrogen bonds, a key step in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. For instance, Bei et al. (1999) demonstrated the use of phenyl backbone-derived P,O- and P,N-compounds as ligands for general aminations of aryl bromides, iodides, and chlorides.

Synthesis and Characterization of Derivatives

The compound's derivatives have been synthesized and characterized for their structural properties. Nadaf et al. (2019) described the synthesis of related thiazol-2-amine derivatives, highlighting their crystal structure and molecular interactions through Hirshfeld surface analysis. These derivatives can be crucial in developing new materials with specific chemical and physical properties.

Role in Reductive Amination Processes

Compounds like this compound play a role in reductive amination processes. Reductive amination is a fundamental chemical reaction used to synthesize amines, which are pivotal in creating pharmaceuticals, dyes, and polymers. Senthamarai et al. (2018) reported an expedient reductive amination process using cobalt oxide nanoparticles, highlighting the importance of this reaction in industrial chemistry.

Application in Affinitychromic Polythiophenes

The compound and its derivatives have potential applications in developing new materials like affinitychromic polythiophenes. Such materials can change color in response to interactions with specific analytes, which could be valuable in high-throughput screening and drug discovery. This application was explored by Bernier et al. (2002), who reported on the preparation of polythiophene derivatives with potential for use as colorimetric polymeric transducers.

Synthesis of Aromatic Poly(Amine-Imide)s

Another area of application is in the synthesis of aromatic poly(amine-imide)s, where derivatives of the compound can be used. These polymers have applications in electronics due to their good mechanical properties and thermal stability. Cheng et al. (2005) synthesized a series of these polymers, demonstrating their potential use in high-performance materials.

Properties

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-methyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-7-11(4-5-15-7)14-8-2-3-10(13)9(12)6-8/h2-3,6-7,11,14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFDBRTYZDSBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)NC2=CC(=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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